N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
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Description
N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One area of significant interest is the development of new anticancer agents. Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold, similar to the queried compound, have shown promise in inhibiting cancer cell growth. For example, certain derivatives have been synthesized with the aim of discovering new anticancer agents, demonstrating appreciable inhibition against various cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, at a concentration of 10 µM (Al-Sanea et al., 2020).
Antioxidant Activity
Moreover, coordination complexes constructed from pyrazole-acetamide derivatives, similar in structure to the compound , have been explored for their antioxidant activities. These complexes exhibited significant antioxidant activity in vitro, evaluated through DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Antitumor and Antimicrobial Activities
Another research focus has been on the synthesis of novel derivatives containing the pyrazole moiety for evaluating antitumor activity. Some derivatives were found to be more effective than reference drugs, indicating their potential as antitumor agents (Alqasoumi et al., 2009). Additionally, new heterocyclic compounds incorporating the antipyrine moiety, which is structurally related to the queried compound, have demonstrated antimicrobial activity, highlighting their potential in treating infections (Bondock et al., 2008).
Imaging and Diagnostic Applications
Furthermore, some compounds within this chemical class have been developed for imaging purposes, such as radioligands for positron emission tomography (PET), indicating their utility in diagnostic imaging and research (Dollé et al., 2008).
Molecular Docking Studies
Speculative analysis and molecular docking studies on closely related sulfonamide derivatives have also been performed to explore their potential as anti-amoebic agents, demonstrating the versatility of this chemical framework in targeting various biological molecules (Shukla & Yadava, 2020).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-29-16-9-7-14(8-10-16)11-22-18(27)13-30-21-24-19-17(12-23-25-19)20(28)26(21)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLLRLCIYJQBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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